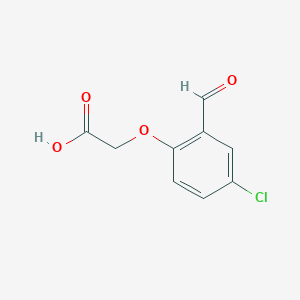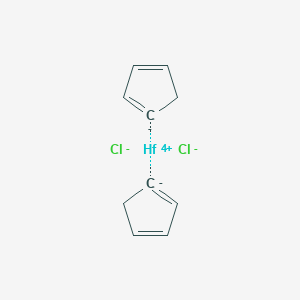
Hafnocene dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnocene dichloride, also known as this compound, is an organometallic compound with the formula C10H10Cl2Hf. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. This compound is of significant interest due to its applications in various fields, including catalysis and materials science .
Mechanism of Action
Target of Action
Bis(cyclopentadienyl)hafnium dichloride, also known as Hafnocene dichloride, is primarily used as a catalyst . Its targets are the reactants in the chemical reactions where it is used. It is also a starting material to prepare many kinds of hafnocene (II or IV) derivatives .
Mode of Action
This compound acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It interacts with the reactants, reducing the activation energy required for the reaction to proceed. The exact mode of action can vary depending on the specific reaction.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the reaction it is catalyzing. For instance, it has been used in combination with AgI salt as an effective activator for glycosyl fluoride .
Result of Action
The result of this compound’s action is the acceleration of the chemical reactions it catalyzes. This can lead to more efficient production of the desired products. In some cases, it has shown in vitro growth-inhibiting potencies against Ehrlich ascites tumor (EAT) cells .
Biochemical Analysis
Biochemical Properties
It has been shown to inhibit the growth of Ehrlich ascites tumor (EAT) cells in vitro
Cellular Effects
It is known to inhibit the growth of EAT cells , suggesting that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
Hafnocene dichloride can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
HfCl4+2NaC5H5→Hf(C5H5)2Cl2+2NaCl
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of bis(cyclopentadienyl)hafnium dichloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Hafnocene dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of hafnium.
Complex Formation: It can form complexes with other molecules, enhancing its reactivity and applications.
Common Reagents and Conditions
Common reagents used in reactions with bis(cyclopentadienyl)hafnium dichloride include alkyl halides, Grignard reagents, and Lewis acids. These reactions are typically carried out under inert conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can produce alkyl-substituted hafnocene derivatives .
Scientific Research Applications
Hafnocene dichloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is used in the synthesis of advanced materials, including thin films and nanostructures.
Pharmaceuticals: Research has explored its potential in drug development, particularly in the design of metal-based drugs.
Chemical Research: It serves as a starting material for the synthesis of various hafnium-containing compounds.
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)titanium dichloride
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(cyclopentadienyl)chromium dichloride
Uniqueness
Hafnocene dichloride is unique due to the specific properties of hafnium, such as its high atomic number and density. These properties can influence the reactivity and stability of the compound, making it suitable for specialized applications that other metallocenes may not be able to achieve .
Properties
CAS No. |
12116-66-4 |
|---|---|
Molecular Formula |
C10H12Cl2Hf-2 |
Molecular Weight |
381.59 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;hafnium;dichloride |
InChI |
InChI=1S/2C5H6.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H;/p-2 |
InChI Key |
JWEWBCISGQZGAZ-UHFFFAOYSA-L |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4] |
Canonical SMILES |
C1C=CC=C1.C1C=CC=C1.[Cl-].[Cl-].[Hf] |
Key on ui other cas no. |
12116-66-4 |
Pictograms |
Corrosive; Irritant |
Synonyms |
hafnocene dichloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


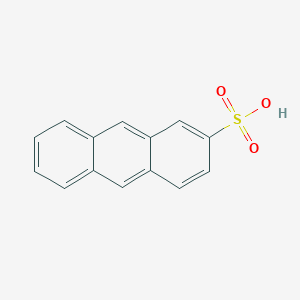
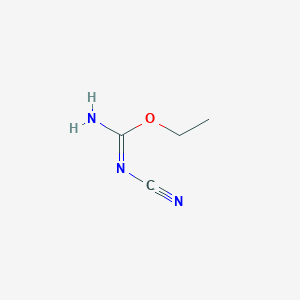
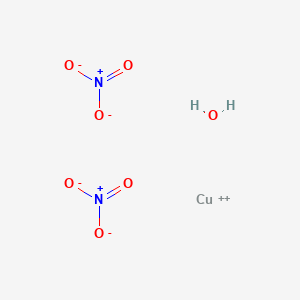
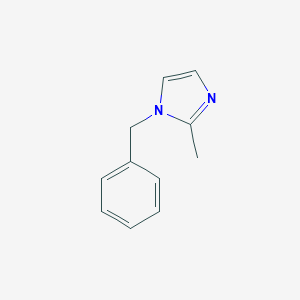
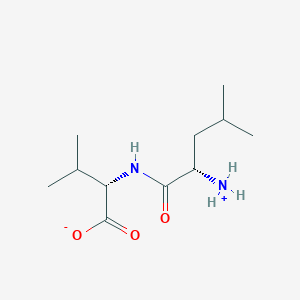
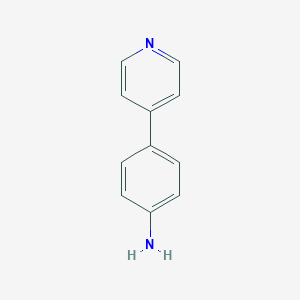

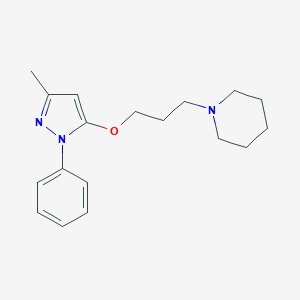
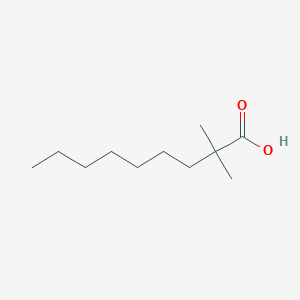
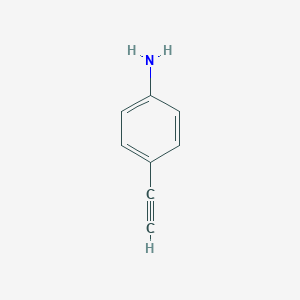
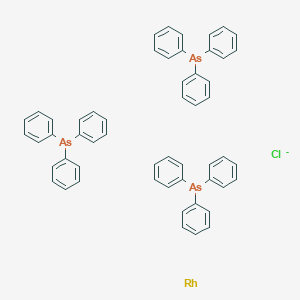
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)

